3-Ethyl-2-ethynylpyridine
Overview
Description
3-Ethyl-2-ethynylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group at the third position and an ethynyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-ethynylpyridine typically involves the alkylation of 2-ethynylpyridine with ethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ethynyl group, allowing it to react with the ethyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-ethyl-2-pyridyl ketone.
Reduction: Formation of 3-ethyl-2-ethylpyridine.
Substitution: Formation of halogenated derivatives such as 3-ethyl-2-chloropyridine.
Scientific Research Applications
3-Ethyl-2-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-Ethyl-2-ethynylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Ethynylpyridine
- 3-Ethynylpyridine
- 4-Ethynylpyridine
- 2-Ethylpyridine
- 3-Ethylpyridine
Comparison: 3-Ethyl-2-ethynylpyridine is unique due to the presence of both an ethyl and an ethynyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, 2-Ethynylpyridine lacks the ethyl group, which can significantly alter its reactivity and applications .
Properties
IUPAC Name |
3-ethyl-2-ethynylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h2,5-7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSNBBBQILZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539551 | |
Record name | 3-Ethyl-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96439-97-3 | |
Record name | 3-Ethyl-2-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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